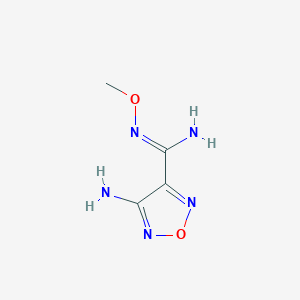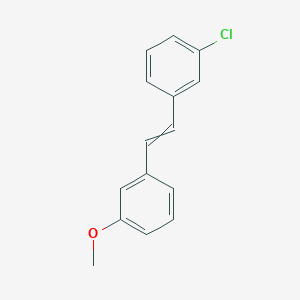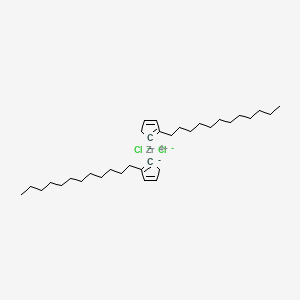
DIPROPYLENE GLYCOL DIMETHACRYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropylene glycol dimethacrylate is a chemical compound with the molecular formula C14H22O5. It is a dimethacrylate ester of dipropylene glycol and is commonly used as a crosslinking agent in polymer chemistry. This compound is known for its ability to form dense polymer networks, which enhance the mechanical properties of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropylene glycol dimethacrylate is synthesized by reacting dipropylene glycol with methacrylic acid in the presence of a catalyst. The reaction typically involves esterification, where the hydroxyl groups of dipropylene glycol react with the carboxyl groups of methacrylic acid to form the ester linkage. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves a clean production method that includes esterification reflux dehydration, neutralization with sodium hydroxide, adsorption of salts using magnesium polysilicate, and reduced pressure dehydration and desolventization . This method ensures high yield and minimizes environmental impact by reducing organic wastewater pollution.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropylene glycol dimethacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization to form crosslinked polymer networks. The compound can also undergo copolymerization with other monomers like acrylates and methacrylates to produce materials with enhanced properties .
Common Reagents and Conditions
Common reagents used in the polymerization of this compound include initiators like benzoyl peroxide and azobisisobutyronitrile (AIBN). The polymerization can be carried out under UV light or thermal conditions, depending on the initiator used .
Major Products Formed
The major products formed from the polymerization of this compound are crosslinked polymers. These polymers are used in various applications, including coatings, adhesives, and dental materials .
Applications De Recherche Scientifique
Dipropylene glycol dimethacrylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which dipropylene glycol dimethacrylate exerts its effects is primarily through polymerization. The compound contains two methacrylate groups that can undergo free radical polymerization, forming crosslinked networks. These networks enhance the mechanical properties and stability of the resulting polymers. The molecular targets involved in this process are the double bonds in the methacrylate groups, which react with free radicals to form covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol dimethacrylate (EGDMA): Similar to dipropylene glycol dimethacrylate, EGDMA is used as a crosslinking agent in polymer chemistry.
Triethylene glycol dimethacrylate (TEGDMA): TEGDMA has a longer glycol chain compared to this compound, providing greater flexibility and lower viscosity in the resulting polymers.
Bisphenol A glycerolate dimethacrylate (Bis-GMA): Bis-GMA is commonly used in dental materials and provides high strength and durability.
Uniqueness
This compound is unique due to its balance of flexibility and crosslinking ability. The presence of two methacrylate groups allows for efficient crosslinking, while the dipropylene glycol backbone provides flexibility and reduces brittleness in the resulting polymers .
Propriétés
Numéro CAS |
1322-73-2 |
|---|---|
Formule moléculaire |
C14H22O5 |
Poids moléculaire |
270.32 |
Synonymes |
DIPROPYLENE GLYCOL DIMETHACRYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



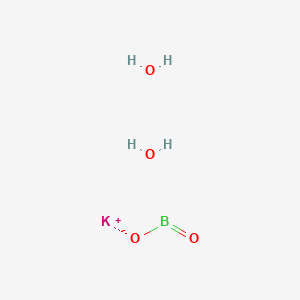
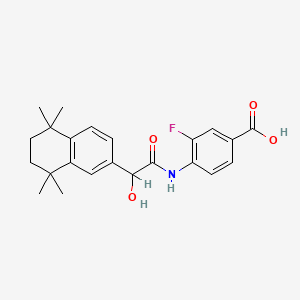
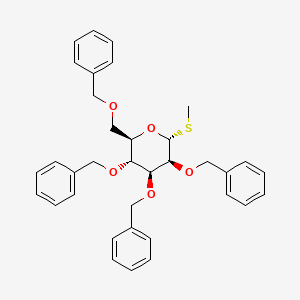
![(3aS,6aR)-3-propan-2-yl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4-one](/img/structure/B1143290.png)
